molecular formula C21H19N5O3S B2577701 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1359478-64-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2577701
CAS No.: 1359478-64-0
M. Wt: 421.48
InChI Key: VEDGVBPOVFEVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-a]quinoxaline core linked via a sulfanyl acetamide bridge to a 1,3-benzodioxol-5-yl group. The benzodioxolyl group is commonly associated with bioactivity in neurological and anti-inflammatory agents, suggesting possible therapeutic relevance .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-12(2)19-24-25-20-21(23-14-5-3-4-6-15(14)26(19)20)30-10-18(27)22-13-7-8-16-17(9-13)29-11-28-16/h3-9,12H,10-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDGVBPOVFEVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole ring, followed by the formation of the triazoloquinoxaline moiety

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfanyl group, potentially converting it to a thiol.

    Substitution: The benzodioxole and triazoloquinoxaline moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxole or triazoloquinoxaline rings.

Scientific Research Applications

Antitumor Activity

Recent studies suggest that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide exhibit promising antitumor properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : In vitro assays demonstrated that derivatives of this class exhibited cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Testing Methodologies : The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods against several bacterial strains.
  • Results : Preliminary findings indicate that the compound shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.

Neurological Applications

Given its structural characteristics:

  • Potential Use : There is ongoing research into the neuroprotective effects of similar compounds in models of neurodegenerative diseases.

Anti-inflammatory Effects

Research has indicated that compounds with similar scaffolds may possess anti-inflammatory properties:

  • Experimental Findings : Compounds were tested in animal models for their ability to reduce inflammation markers (e.g., TNF-alpha and IL-6).

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Triazoloquinoxaline vs. Triazoloquinazoline

  • Analog (): The triazolo[4,3-a]quinazoline core in N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-butyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide replaces pyrazine with a pyrimidine ring, altering electronic properties. Quinazoline derivatives often exhibit kinase inhibition activity, whereas quinoxalines are linked to antimicrobial and anticancer effects .

Triazoloquinoxaline vs. 1,3,4-Oxadiazole ()

  • Oxadiazoles are typically associated with antioxidant and anti-inflammatory activity .

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Triazoloquinoxaline Propan-2-yl, benzodioxolyl ~450 g/mol*
N-(6-Acetyl-1,3-benzodioxol-5-yl)-... () Triazoloquinazoline Butyl, acetyl, benzodioxolyl 493.53 g/mol
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () 1,3,4-Oxadiazole Indol-3-ylmethyl, benzodioxolyl ~350–400 g/mol

*Calculated based on molecular formula (C₂₂H₂₀N₅O₄S).

Analytical and Pharmacological Insights

Spectroscopic Characterization

  • 1H NMR : highlights δ 4.16 ppm (NHNH₂) and δ 3.43 ppm (CH₂) in sulfanyl acetamide derivatives, consistent with the target compound’s acetamide bridge. The benzodioxolyl group would show aromatic protons near δ 6.8–7.0 ppm .
  • LC-MS/MS : Molecular networking () could differentiate the target from analogs via fragmentation patterns. A high cosine score (>0.8) would indicate structural similarity to triazoloquinazoline derivatives .

Hypothesized Bioactivity

While direct data on the target compound’s activity is unavailable, structural analogs suggest:

  • Triazoloquinoxaline Core: Potential kinase or protease inhibition (similar to quinoxaline-based anticancer agents).
  • Sulfanyl Acetamide Linkage : Enhanced solubility and hydrogen-bonding capacity, possibly improving target engagement .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a complex organic compound that combines a benzodioxole moiety with a triazoloquinoxaline structure. This unique combination suggests potential biological activities that warrant investigation. The compound's structural features may influence its interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.43 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar triazoloquinoxaline derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on the ERK signaling pathway, which is crucial in cancer cell proliferation and survival. In particular:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT116) .

The mechanism of action for compounds in this class often involves:

  • Targeting Signaling Pathways : Inhibition of key pathways such as ERK and AKT signaling.
  • Induction of Apoptosis : Triggering programmed cell death through modulation of apoptosis-related proteins.
  • Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells .

Antimicrobial Activity

The antimicrobial potential of compounds with similar structures has also been explored. Preliminary investigations indicate that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainActivity ObservedMIC (µg/mL)
Staphylococcus aureusModerate32
Escherichia coliWeak128

These findings suggest that further evaluation of this compound's antimicrobial properties could be promising .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of triazoloquinoxaline derivatives:

  • Synthesis and Characterization : A recent study reported a "refreshed" synthesis method for triazoloquinoxaline compounds using eco-friendly catalysts. This approach enhanced the yield and purity of synthesized compounds while allowing for extensive functionalization .
  • Biological Evaluation : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Comparative Analysis : Analysis of related compounds revealed that modifications in the benzodioxole or triazole moieties significantly influenced their biological activity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.